Foramsulfuron (CAS 173159-57-4) is a sulfonylurea herbicide that functions as an acetolactate synthase (ALS) inhibitor, disrupting branched-chain amino acid biosynthesis in susceptible plants[1]. In industrial procurement, it is primarily sourced as a technical-grade active ingredient for post-emergence weed control formulations, particularly in maize (corn) and turfgrass management [2]. Foramsulfuron is characterized by its target-site potency at low application rates (typically 30–60 g a.i./ha) and its rapid microbial degradation in soil [1]. Because it exhibits phytotoxicity across both grass and broadleaf weeds, it is almost exclusively co-formulated with the safener isoxadifen-ethyl, which accelerates cytochrome P450-mediated metabolism of the herbicide in the crop without compromising weed efficacy [3].
Reported inhibitor of acetolactate synthase for post-emergence weed control studies in maize.
Maize P450-mediated metabolism supports genotypic tolerance research and herbicide interaction studies.
pH-dependent soil degradation profile suitable for carryover risk modeling and rotational crop impact assessment.
Substituting foramsulfuron with in-class alternatives like nicosulfuron or rimsulfuron alters both the formulation chemistry and the environmental persistence profile of the final product[1]. While nicosulfuron is a standard ALS inhibitor for maize, its soil half-life (DT50) can extend up to 43 days in slightly alkaline soils, creating a carryover risk for sensitive rotational crops[2]. In contrast, foramsulfuron degrades rapidly via microbial action, exhibiting a half-life of less than 15 days, which provides documented flexibility for crop rotation . Furthermore, foramsulfuron demonstrates a highly pH-sensitive solubility curve—shifting from 0.037 g/L at pH 5 to 94.58 g/L at pH 8—requiring specific alkaline buffering in tank mixes or concentrated suspension formulations that generic nicosulfuron protocols do not replicate [3]. Finally, foramsulfuron achieves an ED90 (90% control) on specific broadleaf weeds like Amaranthus retroflexus at lower active ingredient doses than nicosulfuron, meaning direct substitution results in efficacy loss unless application rates are recalibrated [4].
Class-level ALS inhibition does not guarantee comparable control of M. frondosa or key broadleaf species.
Maize P450 metabolism varies by genotype; substituting other sulfonylureas may cause unexpected phytotoxicity.
Soil degradation half-life shifts with pH, altering carryover risk profiles relative to other class members.
Foramsulfuron exhibits faster microbial degradation in aerobic soils compared to nicosulfuron, reducing the risk of phytotoxic carryover to subsequent crops [1]. In comparative soil persistence evaluations, foramsulfuron demonstrated a half-life (DT50) of 1.3 to 14.7 days depending on temperature and soil type . In contrast, nicosulfuron exhibits a DT50 ranging from 14 to 20 days in standard soils, and up to 43.3 days in slightly alkaline silty loams [2]. This accelerated breakdown allows formulators to market foramsulfuron-based products for regions with tight, multi-crop rotation schedules where nicosulfuron poses a residual liability[1].
| Evidence Dimension | Aerobic soil half-life (DT50) |
| Target Compound Data | 1.3 to 14.7 days |
| Comparator Or Baseline | Nicosulfuron: 14 to 43.3 days |
| Quantified Difference | 2x to 3x faster degradation rate |
| Conditions | Aerobic soil conditions, varying pH and temperature (10-25 °C) |
A shorter soil half-life minimizes carryover phytotoxicity, allowing buyers to formulate herbicides for markets requiring rapid crop rotation.
The solubility of foramsulfuron is highly dependent on the pH of the aqueous medium, providing a distinct parameter for creating highly concentrated formulations [1]. At a slightly acidic pH of 5, foramsulfuron solubility is low at 0.037 g/L, which ensures stability in certain suspension concentrates. However, at pH 8, its solubility increases to 94.58 g/L [1]. This >2500-fold increase allows the active ingredient to rapidly dissolve in alkaline-buffered tank mixes, facilitating immediate foliar and root uptake [2]. This extreme solubility shift is more pronounced than many baseline sulfonylureas, allowing for the engineering of high-loading dry flowable (DF) or soluble concentrate (SC) products[1].
| Evidence Dimension | Aqueous solubility across pH gradient |
| Target Compound Data | 0.037 g/L at pH 5 vs. 94.58 g/L at pH 8 |
| Comparator Or Baseline | Baseline sulfonylureas (moderate pH-dependent shifts) |
| Quantified Difference | >2500-fold increase in solubility from pH 5 to pH 8 |
| Conditions | Aqueous solution at 20 °C |
Enables the manufacturing of highly concentrated, stable formulations that rapidly dissolve upon dilution in alkaline tank mixes.
Field efficacy trials demonstrate that foramsulfuron requires a lower dose to achieve 90% control (ED90) of specific broadleaf weeds compared to nicosulfuron[1]. For the control of Amaranthus retroflexus (redroot pigweed), the calculated ED90 for foramsulfuron was 23.51 g a.i./ha[2]. In the same field studies, nicosulfuron required an ED90 of 63.81 g a.i./ha to achieve the same 90% reduction in aboveground dry matter[2]. This higher target-site potency on specific weed species allows formulators to reduce the total active ingredient loading per hectare, improving the cost-to-performance ratio of the final product [1].
| Evidence Dimension | ED90 (Effective Dose for 90% control) on Amaranthus retroflexus |
| Target Compound Data | 23.51 g a.i./ha |
| Comparator Or Baseline | Nicosulfuron: 63.81 g a.i./ha |
| Quantified Difference | 2.7x lower active ingredient dose required |
| Conditions | Post-emergence field application (4-6 true leaf stage) |
Allows agrochemical manufacturers to lower the active ingredient loading in their formulations while maintaining high efficacy against key broadleaf weeds.
Because foramsulfuron exhibits a rapid soil half-life of 1.3 to 14.7 days compared to nicosulfuron's 14 to 43 days, it is a highly suitable active ingredient for post-emergence maize herbicides in regions with intensive, multi-crop rotation schedules. Formulators can market these products to growers who need to plant sensitive secondary crops shortly after maize harvest without risking phytotoxic carryover .
The extreme pH-dependent solubility of foramsulfuron (reaching 94.58 g/L at pH 8) makes it highly suitable for high-loading Dry Flowable (DF) or Water Dispersible Granule (WDG) formulations. By incorporating alkaline buffers into the granule, manufacturers ensure that the product dissolves rapidly and completely in the spray tank, maximizing bioavailability and minimizing nozzle clogging compared to less soluble analogs [1].
Foramsulfuron's potency against specific broadleaf weeds (e.g., an ED90 of 23.51 g a.i./ha for Amaranthus retroflexus) makes it a strong candidate for co-formulation with the safener isoxadifen-ethyl. This combination allows manufacturers to deliver a targeted, broad-spectrum product that leverages cytochrome P450 metabolism in the crop to prevent injury, providing strong efficacy and crop safety at lower active ingredient loadings than generic nicosulfuron mixtures [2].